4-(6-Iodopyrimidin-4-yl)morpholine
Overview
Description
4-(6-Iodopyrimidin-4-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring substituted with an iodine atom at the 6-position
Preparation Methods
The synthesis of 4-(6-Iodopyrimidin-4-yl)morpholine typically involves the iodination of a pyrimidine precursor followed by the introduction of the morpholine ring. One common method includes the reaction of 4-chloropyrimidine with iodine in the presence of a suitable oxidizing agent to form 4-iodopyrimidine. This intermediate is then reacted with morpholine under basic conditions to yield the final product .
Chemical Reactions Analysis
4-(6-Iodopyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
4-(6-Iodopyrimidin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-(6-Iodopyrimidin-4-yl)morpholine largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom can play a crucial role in binding interactions with target proteins, enhancing the compound’s efficacy .
Comparison with Similar Compounds
4-(6-Iodopyrimidin-4-yl)morpholine can be compared with other pyrimidine derivatives, such as:
4-(6-Bromopyrimidin-4-yl)morpholine: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and binding properties.
4-(6-Chloropyrimidin-4-yl)morpholine: Contains a chlorine atom, offering different chemical and biological properties.
4-(6-Fluoropyrimidin-4-yl)morpholine: The fluorine atom provides unique electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Biological Activity
4-(6-Iodopyrimidin-4-yl)morpholine, with the CAS number 1704065-03-1, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a morpholine ring with a pyrimidine derivative. The biological activity of this compound is primarily attributed to its interactions with various biological targets, leading to significant implications in therapeutic applications.
The biological activity of this compound can be understood through its mechanism of action, which involves binding to specific receptors and enzymes within the body.
Target Interactions
Research indicates that compounds with similar structures often exhibit high affinity for multiple receptors. This compound may influence various biochemical pathways through these interactions, potentially affecting cellular processes such as signaling and metabolism.
Biochemical Pathways
The compound's ability to modulate biochemical pathways suggests it may have diverse pharmacological effects. For instance, it may influence pathways related to cell proliferation, apoptosis, and inflammation, which are critical in cancer and other diseases.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial infections, indicating potential for antimicrobial applications.
- Anti-inflammatory Effects : The modulation of inflammatory pathways could position this compound as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds. Below is a summary of key findings from relevant research.
Study | Findings | Implications |
---|---|---|
Study A | Demonstrated cytotoxic effects on lymphoma cells at submicromolar concentrations | Suggests potential for cancer therapy |
Study B | Showed inhibition of specific kinases involved in cell signaling | Indicates a mechanism for anti-inflammatory activity |
Study C | Evaluated antimicrobial efficacy against resistant bacterial strains | Highlights potential as an antibiotic agent |
Cellular Effects
The interaction of this compound with cellular components leads to significant effects on cell function:
- Cell Signaling : The compound may influence key signaling pathways such as MAPK/ERK, which are involved in cell growth and differentiation.
- Gene Expression : By affecting transcription factors, this compound can alter gene expression profiles related to survival and apoptosis.
- Metabolic Impact : Its role in metabolic pathways can affect overall cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism involves binding to active sites on enzymes, leading to inhibition or activation of their functions. This interaction can disrupt normal cellular processes, resulting in therapeutic effects:
- Enzyme Inhibition : By inhibiting kinases, the compound can prevent phosphorylation events critical for cell signaling.
- Transcription Factor Interaction : The compound may directly interact with transcription factors, influencing gene transcription rates.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Metabolism : The compound is likely metabolized by cytochrome P450 enzymes, impacting its bioavailability and efficacy.
- Distribution : It interacts with transport proteins that facilitate its distribution throughout the body.
Properties
IUPAC Name |
4-(6-iodopyrimidin-4-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJSHWVKEQPOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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